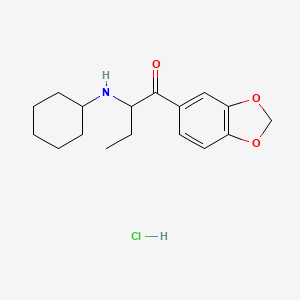

N-cyclohexyl Butylone (hydrochloride)

Description

Historical Context and Emergence of Novel Psychoactive Substances (NPS)

The emergence of Novel Psychoactive Substances (NPS) represents a significant shift in the landscape of recreational drug use and forensic toxicology. nih.govpharmaceutical-journal.com These substances are often designed to mimic the effects of controlled drugs while circumventing existing legal frameworks. pharmaceutical-journal.com The early 2010s saw an unprecedented surge in the number and diversity of NPS, presenting considerable challenges to public health and law enforcement. nih.gov This proliferation is driven by clandestine chemists who structurally modify existing illicit drugs or synthesize compounds from scientific literature to create "legal" alternatives. pharmaceutical-journal.com

Synthetic cathinones, a major class of NPS, are derivatives of cathinone (B1664624), the primary psychoactive alkaloid found in the khat plant (Catha edulis). nih.govwikipedia.org The parent compound, cathinone, is a β-keto analogue of amphetamine. nih.gov While the use of khat leaves for their stimulant effects has a long history, the synthesis of cathinone derivatives is a more recent phenomenon. nih.gov Methcathinone (B1676376), for example, was first synthesized in 1928 and gained popularity as a drug of abuse in the 1980s. nih.govwikem.org The subsequent wave of synthetic cathinones, often misleadingly marketed as "bath salts," began to appear in the mid-2000s. nih.govwikem.org

N-cyclohexyl Butylone (B606430) is a relatively recent addition to this ever-expanding group of substances. It was first identified in the United States in February 2022. nih.gov Its emergence follows a pattern of creating derivatives of existing controlled substances; in this case, it is structurally related to butylone, a Schedule I substance in the United States. cfsre.orgwikipedia.org

Classification and Structural Characteristics of N-cyclohexyl Butylone (hydrochloride) as a β-keto Cathinone Analog

N-cyclohexyl Butylone is classified as a substituted cathinone, a class of compounds characterized by a phenethylamine (B48288) core with a ketone group at the beta carbon (β-keto). cfsre.orgwikipedia.org This structural feature is a defining characteristic of all cathinone derivatives. nih.gov The general structure of substituted cathinones allows for modifications at various positions, leading to a wide diversity of compounds. wikipedia.org

Specifically, N-cyclohexyl Butylone is an analog of butylone (βk-MBDB). cfsre.orgwikipedia.org The key structural difference is the substitution on the nitrogen atom. While butylone has a methyl group attached to the nitrogen, N-cyclohexyl Butylone has a cyclohexyl group. This modification places it within the N-alkylated subgroup of substituted cathinones.

The chemical structure of N-cyclohexyl Butylone (hydrochloride) is 1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one, with the hydrochloride salt form being common for analytical reference standards. caymanchem.comcfsre.org

Table 1: Structural Comparison of N-cyclohexyl Butylone and Related Compounds

| Feature | N-cyclohexyl Butylone | Butylone |

|---|---|---|

| Core Structure | Substituted Cathinone | Substituted Cathinone |

| Nitrogen Substituent | Cyclohexyl group | Methyl group |

| Chemical Formula | C17H23NO3 | C12H15NO3 |

| Molecular Weight | 289.4 g/mol | 221.256 g/mol |

Data sourced from multiple references. wikipedia.orgnih.gov

The presence of the β-keto group is known to influence the pharmacological properties of these compounds, differentiating them from their non-keto amphetamine counterparts. wikipedia.org

Research Significance and Academic Focus on N-cyclohexyl Butylone (hydrochloride)

The primary significance of N-cyclohexyl Butylone (hydrochloride) in the academic and research sphere lies in its status as an NPS. cfsre.org Its emergence prompts scientific investigation to understand its chemical properties, potential pharmacological effects, and to develop analytical methods for its detection. researchgate.net

Research efforts are often driven by forensic and toxicological laboratories that encounter these new substances in seized materials. The Center for Forensic Science Research and Education (CFSRE) and its NPS Discovery program play a crucial role in the early identification and dissemination of information about compounds like N-cyclohexyl Butylone. cfsre.orgcfsre.org

Academic research into synthetic cathinones, including newer analogs like N-cyclohexyl Butylone, often focuses on several key areas:

Structure-Activity Relationships: Investigating how modifications to the cathinone structure, such as the addition of the cyclohexyl group, alter the compound's interaction with monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin). nih.govnih.gov

Analytical Characterization: Developing and validating analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for the unambiguous identification of the compound in forensic samples. cfsre.orgresearchgate.net

In Vitro and In Vivo Studies: Preclinical studies using cell-based assays and animal models are conducted to determine the pharmacological mechanisms and potential for abuse of new synthetic cathinones. nih.govnih.gov For instance, research on related compounds like butylone has shown that it acts as a dopamine (B1211576) transporter blocker and a serotonin (B10506) transporter substrate. nih.gov

N-cyclohexyl Butylone is categorized as an analytical reference standard, making it available for research and forensic applications to facilitate these scientific endeavors. caymanchem.com The ongoing emergence of such compounds necessitates continuous research to keep pace with the evolving drug landscape. herts.ac.uk

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H24ClNO3 |

|---|---|

Molecular Weight |

325.8 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one;hydrochloride |

InChI |

InChI=1S/C17H23NO3.ClH/c1-2-14(18-13-6-4-3-5-7-13)17(19)12-8-9-15-16(10-12)21-11-20-15;/h8-10,13-14,18H,2-7,11H2,1H3;1H |

InChI Key |

AHOUDSVUHGRTAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3.Cl |

Origin of Product |

United States |

Advanced Chemical Characterization and Structural Elucidation Methodologies

Spectroscopic Techniques for Comprehensive Structural Determination

Spectroscopic methods are crucial for the detailed structural analysis of new psychoactive substances like N-cyclohexyl Butylone (B606430). fao.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Putative Moiety Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for elucidating the elemental composition of unknown compounds. researchgate.net For N-cyclohexyl Butylone, HRMS analysis provides an accurate mass measurement of the protonated molecule ([M+H]⁺), which has been determined to be 290.1751 m/z. cfsre.org This allows for the confident assignment of its chemical formula as C₁₇H₂₃NO₃. cfsre.orgnih.gov The high accuracy of this measurement helps to distinguish it from other compounds with the same nominal mass. Further fragmentation analysis in HRMS experiments can identify characteristic product ions, providing evidence for specific structural motifs within the molecule, such as the benzodioxole and cyclohexylamino moieties. fao.orgresearchgate.net

Table 1: HRMS Data for N-cyclohexyl Butylone

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₂₃NO₃ | cfsre.orgnih.gov |

| Molecular Weight | 289.4 g/mol | cfsre.orgnih.gov |

| Exact Mass [M+H]⁺ | 290.1751 m/z | cfsre.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment (1D and 2D Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of organic molecules. fao.orgmdpi.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity between different parts of the N-cyclohexyl Butylone molecule. fao.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprint Analysis

Fourier-Transform Infrared (FTIR) spectroscopy provides a vibrational fingerprint of a molecule by identifying its functional groups. researchgate.net The FTIR spectrum of N-cyclohexyl Butylone exhibits characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1674-1700 cm⁻¹. researchgate.net Other significant bands include those for C-H stretching of the aromatic and aliphatic parts of the molecule, as well as C-O and C-N stretching vibrations. nih.gov This spectroscopic data complements the information obtained from MS and NMR to confirm the presence of key functional groups. fao.orgresearchgate.net

Chromatographic Techniques for Purity Assessment and Analytical Characterization

Chromatographic techniques are essential for separating N-cyclohexyl Butylone from any impurities and for its quantitative analysis. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. nih.gov For N-cyclohexyl Butylone, GC-MS analysis involves separating the compound from a mixture, followed by its ionization and fragmentation in the mass spectrometer. The resulting mass spectrum, which shows the relative abundance of different fragment ions, serves as a chemical fingerprint. caymanchem.com In a typical analysis, N-cyclohexyl Butylone has a retention time of approximately 6.39 minutes under specific GC conditions. cfsre.org The electron ionization (EI) mass spectrum shows characteristic fragment ions that aid in its identification. cfsre.org

Table 2: GC-MS Parameters for N-cyclohexyl Butylone Analysis

| Parameter | Value | Reference |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) | cfsre.org |

| Carrier Gas | Helium | cfsre.org |

| Injection Port Temperature | 265 °C | cfsre.org |

| Oven Program | 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min | cfsre.org |

| Retention Time | 6.39 min | cfsre.org |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Detection and Elucidation

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the analysis of non-volatile compounds and is particularly useful for complex mixtures. uq.edu.aunih.gov This technique couples the separation power of liquid chromatography with the high mass accuracy of an HRMS detector. uq.edu.au LC-HRMS is instrumental in detecting and identifying N-cyclohexyl Butylone in various samples. fao.orgnih.gov The combination of retention time from the LC and the accurate mass measurement and fragmentation data from the HRMS provides a high degree of confidence in the identification of the compound. fao.orgresearchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) in Analytical Method Development

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) represents a cornerstone in the analytical workflow for the identification and characterization of novel psychoactive substances (NPS), including N-cyclohexyl butylone. This powerful technique offers high resolution, sensitivity, and selectivity, making it indispensable for the unambiguous identification of compounds in complex matrices and for developing robust analytical methods for forensic and research purposes.

The development of an analytical method using UPLC-MS/MS for N-cyclohexyl butylone involves several critical steps, beginning with the optimization of chromatographic separation. UPLC systems utilize columns with sub-2 µm particle sizes, which provide significantly higher efficiency and resolution compared to traditional HPLC systems. For substituted cathinones like N-cyclohexyl butylone, reversed-phase chromatography is typically employed. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent, such as acetonitrile (B52724) or methanol.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for cathinone (B1664624) derivatives, as it is a soft ionization method that typically produces a prominent protonated molecule, [M+H]⁺. For N-cyclohexyl butylone, which has a molecular weight of 289.4 g/mol , the expected protonated molecule would be observed at a mass-to-charge ratio (m/z) of 290.1751 in high-resolution mass spectrometry (HRMS). cfsre.org The high mass accuracy of HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, allows for the determination of the elemental composition of the parent ion, providing strong evidence for the compound's identity. fao.org

Tandem mass spectrometry (MS/MS) is then used for structural elucidation and confirmation. The protonated molecule ([M+H]⁺) is selected in the first mass analyzer (e.g., a quadrupole) and subjected to collision-induced dissociation (CID). This process fragments the molecule in a reproducible manner, creating a unique product ion spectrum that serves as a chemical fingerprint. The analysis of these fragmentation patterns allows chemists to identify key structural moieties within the molecule. For N-cyclohexyl butylone, characteristic fragment ions would arise from the cleavage of the β-keto-amine structure, such as the loss of the cyclohexylamino group or fragmentation of the alkyl chain. The use of tandem mass spectrometry significantly enhances the specificity and reliability of the identification, which is crucial in forensic laboratories. researchgate.net

Method validation is a critical final step to ensure the reliability and reproducibility of the analytical procedure. nih.gov This process involves assessing several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects. nih.gov While specific validation data for N-cyclohexyl butylone is not widely published, typical parameters for UPLC-MS/MS methods for related synthetic cathinones demonstrate excellent sensitivity and precision. nih.gov

The table below details typical instrumental parameters for the analysis of N-cyclohexyl butylone using a Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry system. cfsre.org

Table 1: Example LC-QTOF-MS Parameters for N-cyclohexyl Butylone Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 1 µL |

| Gradient | 5% B to 95% B over several minutes |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 500 °C |

| Collision Gas | Argon |

| Acquisition Mode | TOF MS Scan, Product Ion Scan |

| Mass Scan Range (m/z) | 50-550 |

| Key Mass Data | |

| Exact Mass [M+H]⁺ | 290.1751 |

The following table outlines typical validation results for a UPLC-MS/MS method developed for the analysis of synthetic cathinones, illustrating the performance characteristics of such an assay. nih.govnih.gov

Table 2: Representative Validation Parameters for Synthetic Cathinone Analysis via UPLC-MS/MS

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Calibration Range | 0.01 - 0.5 mg/L |

| Limit of Detection (LOD) | 0.001 - 0.005 µg/L |

| Limit of Quantification (LOQ) | 0.005 - 0.01 µg/L |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

| Matrix Effect | Minimal with appropriate sample preparation |

Synthetic Chemistry and Precursor Identification Research

Exploration of Chemical Synthesis Pathways for Cathinone (B1664624) Derivatives

The synthesis of N-cyclohexyl Butylone (B606430), a substituted cathinone, can be theoretically approached through established methods for creating analogous chemical structures. A primary and logical synthetic route involves a multi-step process starting from readily available precursors.

A plausible and commonly utilized pathway for the synthesis of cathinone derivatives, likely applicable to N-cyclohexyl Butylone, commences with the Friedel-Crafts acylation of a protected catechol, such as 1,3-benzodioxole (B145889). This initial step serves to introduce the butyryl side chain to the aromatic ring. The resulting ketone, 1-(1,3-benzodioxol-5-yl)butan-1-one, is a key intermediate.

Following the formation of this intermediate, the next critical step is an alpha-bromination reaction. This involves the selective bromination of the carbon atom adjacent to the carbonyl group, yielding 2-bromo-1-(1,3-benzodioxol-5-yl)butan-1-one. This α-bromoketone is a versatile precursor for the introduction of the amine moiety.

The final step in this proposed pathway is the nucleophilic substitution reaction between the α-bromoketone intermediate and cyclohexylamine (B46788). This reaction forms the carbon-nitrogen bond, resulting in the formation of N-cyclohexyl Butylone. The resulting free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

An alternative, though less common, approach could involve a reductive amination pathway. This would entail the reaction of 1-(1,3-benzodioxol-5-yl)butan-1-one with cyclohexylamine in the presence of a reducing agent. However, the first-described pathway involving an α-haloketone intermediate is generally more prevalent in the literature for the synthesis of cathinone derivatives.

Identification and Characterization of Precursors and Synthetic Intermediates

The synthesis of N-cyclohexyl Butylone (hydrochloride) relies on a series of identifiable precursors and synthetic intermediates. The characterization of these compounds is crucial for understanding the synthetic process and for the analysis of final products.

The primary precursors for the most probable synthetic route are:

1,3-Benzodioxole: This is the foundational aromatic starting material.

Butanoyl chloride or Butyric anhydride: These are the acylating agents used in the Friedel-Crafts reaction to introduce the four-carbon side chain.

Cyclohexylamine: This is the amine precursor that forms the N-cyclohexyl group in the final molecule.

The key synthetic intermediates in this pathway include:

1-(1,3-Benzodioxol-5-yl)butan-1-one: This is the product of the Friedel-Crafts acylation of 1,3-benzodioxole.

2-Bromo-1-(1,3-benzodioxol-5-yl)butan-1-one: This α-bromoketone is formed by the bromination of the preceding intermediate.

The physical and chemical properties of these key compounds are summarized in the interactive table below.

Table 1: Properties of Precursors and Intermediates for N-cyclohexyl Butylone Synthesis

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Key Identifier |

| 1,3-Benzodioxole | C₇H₆O₂ | 122.12 | Colorless liquid | CAS: 120-57-0 |

| Butanoyl chloride | C₄H₇ClO | 106.55 | Colorless liquid | CAS: 141-75-3 |

| Cyclohexylamine | C₆H₁₃N | 99.17 | Colorless to yellow liquid | CAS: 108-91-8 |

| 1-(1,3-Benzodioxol-5-yl)butan-1-one | C₁₁H₁₂O₃ | 192.21 | Solid | - |

| 2-Bromo-1-(1,3-benzodioxol-5-yl)butan-1-one | C₁₁H₁₁BrO₃ | 271.11 | Solid | - |

Impurity Profiling and By-product Analysis from Synthesis Processes

The synthesis of N-cyclohexyl Butylone can result in the formation of various impurities and by-products. The identification of these related substances is important for the characterization of the final product.

During the Friedel-Crafts acylation step, side reactions can lead to the formation of isomers, where the acyl group is attached to a different position on the benzodioxole ring, although the 5-position is generally favored. Incomplete reaction can also leave unreacted 1,3-benzodioxole and acylating agent in the mixture.

The bromination step must be carefully controlled to prevent over-bromination, which could lead to the formation of di-brominated species such as 2,2-dibromo-1-(1,3-benzodioxol-5-yl)butan-1-one.

The final amination step can also produce several by-products. Unreacted 2-bromo-1-(1,3-benzodioxol-5-yl)butan-1-one and excess cyclohexylamine may be present as impurities. Furthermore, side reactions can occur. For instance, the reaction of two molecules of the α-bromoketone with one molecule of cyclohexylamine could potentially lead to the formation of a tertiary amine. Additionally, elimination reactions may compete with the desired substitution, leading to the formation of unsaturated ketones.

A notable impurity that has been detected in samples of related compounds is cyclohexylamine itself, which can be carried over from the synthesis. The presence of such impurities can be determined using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 2: Potential Impurities and By-products in the Synthesis of N-cyclohexyl Butylone

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Potential Origin |

| 1,3-Benzodioxole | C₇H₆O₂ | 122.12 | Unreacted starting material |

| Butanoyl chloride | C₄H₇ClO | 106.55 | Unreacted starting material |

| Cyclohexylamine | C₆H₁₃N | 99.17 | Unreacted starting material/impurity |

| 2,2-Dibromo-1-(1,3-benzodioxol-5-yl)butan-1-one | C₁₁H₁₀Br₂O₃ | 350.01 | Over-bromination by-product |

| N,N-Dicyclohexyl-1-(1,3-benzodioxol-5-yl)butan-2-amine | C₂₃H₃₅NO₂ | 357.53 | By-product of amination |

| 1-(1,3-Benzodioxol-5-yl)but-2-en-1-one | C₁₁H₁₀O₃ | 190.19 | Elimination by-product |

Pharmacological Mechanisms and Receptor Interactions in in Vitro and Animal Models

Investigation of Monoamine Transporter Interactions and Reuptake Inhibition

Direct experimental data detailing the affinity and functional modulation of N-cyclohexyl Butylone (B606430) at the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters are not widely available. The characterization of its pharmacological activity largely relies on data from structurally related cathinone (B1664624) analogues, such as butylone and N,N-dimethylpentylone (DMP). www.gov.ukresearchgate.net These compounds interact with monoamine transporters to block the reuptake of neurotransmitters from the synaptic cleft. www.gov.ukresearchgate.net

While specific IC₅₀ or Kᵢ values for N-cyclohexyl Butylone at the dopamine transporter (DAT) have not been published, studies on its analogues provide insight into its likely function. As a class, substituted cathinones are potent inhibitors of dopamine uptake. uthscsa.edu For instance, the related compound N,N-dimethylpentylone (DMP) displays potent uptake inhibition at DAT. researchgate.net The parent compound, butylone, is also a fully efficacious blocker at DAT. www.gov.uk This suggests that the N-cyclohexyl moiety would confer significant activity at this transporter.

Data on the specific interaction of N-cyclohexyl Butylone with the norepinephrine transporter (NET) is scarce. However, research on a broad range of substituted cathinones has consistently shown them to be potent inhibitors of norepinephrine uptake. uthscsa.edu It is therefore highly probable that N-cyclohexyl Butylone also acts as a potent NET inhibitor, a characteristic feature of stimulant cathinones. researchgate.net

The affinity of N-cyclohexyl Butylone for the serotonin transporter (SERT) is not documented. For comparison, DMP exhibits a significantly weaker potency at SERT compared to its potent inhibition of DAT. researchgate.net Butylone also acts as an inhibitor at SERT, though with different selectivity compared to other analogues like pentylone (B609909). www.gov.uk Some cathinones, like butylone and pentylone, have been shown to act as substrates at SERT, inducing neurotransmitter release in addition to blocking reuptake. researchgate.net The precise action of N-cyclohexyl Butylone—whether it is a pure inhibitor or also a substrate—remains to be experimentally determined.

Comparative Monoamine Transporter Inhibition Data for Related Cathinones

This table presents data from structurally related compounds to provide context for the potential activity of N-cyclohexyl Butylone.

| Compound | Transporter | Assay Type | IC₅₀ (μM) | Source(s) |

|---|---|---|---|---|

| Butylone | DAT | [³H]DA Uptake (Rat Synaptosomes) | 0.40 | www.gov.uk |

| Butylone | SERT | [³H]5-HT Uptake (Rat Synaptosomes) | 1.45 | www.gov.uk |

| N,N-Dimethylpentylone (DMP) | DAT | [³H]DA Uptake | 0.049 | researchgate.net |

| N,N-Dimethylpentylone (DMP) | SERT | [³H]5-HT Uptake | 4.99 | researchgate.net |

| Pentylone | DAT | [³H]DA Uptake (Rat Synaptosomes) | 0.12 | www.gov.uk |

| Pentylone | SERT | [³H]5-HT Uptake (Rat Synaptosomes) | 1.37 | www.gov.uk |

Neurochemical Alterations Induced in Preclinical Animal Models

Specific preclinical studies detailing the in vivo neurochemical alterations caused by N-cyclohexyl Butylone administration, such as through microdialysis, have not been published. However, conference abstracts indicate that behavioral studies in mice have been conducted to assess its stimulant-like properties. These studies aimed to compare its effects on locomotor activity and in drug discrimination paradigms to those of methamphetamine, cocaine, and MDMA.

The administration of related cathinones, such as butylone and pentylone, to rats has been shown to increase extracellular levels of monoamines and stimulate motor activity. researchgate.net Research on the parent compound, cathinone, has also demonstrated its ability to alter the concentrations of dopamine, norepinephrine, and 5-hydroxytryptamine in brain regions like the nucleus accumbens. Based on these findings in analogous compounds, it is anticipated that N-cyclohexyl Butylone would produce a dose-dependent increase in locomotor activity and substitute for other psychostimulants in animal models of drug effects.

Behavioral Pharmacology in Animal Studies

The behavioral effects of synthetic cathinones are typically evaluated in animal models to predict their abuse potential and psychoactive properties in humans. These studies often focus on locomotor activity, discriminative stimulus properties, rewarding effects, and the reinforcing nature of the substance.

Synthetic cathinones, including butylone, are known to produce psychostimulant effects by increasing locomotor activity in rodents. nih.govnih.gov Butylone has been shown to increase forward locomotion and repetitive movements (stereotypy) in rats. nih.gov This effect is consistent with its action as a monoamine transporter inhibitor, leading to increased extracellular levels of dopamine and serotonin in the brain. nih.govnih.gov Specifically, butylone acts as a blocker at the dopamine transporter (DAT) and a substrate at the serotonin transporter (SERT), leading to elevated levels of these neurotransmitters in the nucleus accumbens, a key brain region involved in motor control and reward. nih.govsemanticscholar.org

Studies comparing butylone with other cathinones like pentylone have shown that while both increase motor activity, pentylone tends to have a stronger effect on locomotion, which may be related to its greater selectivity for the dopamine transporter. nih.govnih.gov Given the structural similarity, N-cyclohexyl Butylone is predicted to induce a similar, dose-dependent increase in locomotor activity.

Data from a study on butylone's effect on motor activity in rats is summarized below:

| Compound | Effect on Locomotor Activity |

| Butylone | Increased forward locomotion and stereotypy nih.gov |

| Pentylone | Stronger stimulation of motor activity compared to butylone nih.gov |

Repeated administration of psychostimulants can lead to motor sensitization, a phenomenon characterized by a progressively augmented motor response to the same dose of the drug. While specific studies on motor sensitization with N-cyclohexyl Butylone are not available, research on other synthetic cathinones suggests that it would likely induce this effect.

Discriminative stimulus studies in animals are used to assess the subjective effects of a drug. In these paradigms, animals are trained to recognize the internal state produced by a specific drug and differentiate it from a saline injection. Other drugs are then tested to see if they substitute for the training drug, indicating similar subjective effects.

Butylone has been shown to fully substitute for the discriminative stimulus effects of both cocaine and methamphetamine in rats. nih.gov This suggests that butylone produces subjective effects that are similar to these well-known psychostimulants. This substitution is likely mediated by its action on dopamine and serotonin transporters. nih.gov Other synthetic cathinones, such as N-ethylpentylone, dimethylone, and dibutylone, also fully substitute for the discriminative stimulus effects of methamphetamine. nih.gov

Given these findings, it is highly probable that N-cyclohexyl Butylone would also substitute for the discriminative stimulus effects of cocaine and methamphetamine, indicating a similar potential for abuse.

The table below summarizes the discriminative stimulus effects of butylone and related compounds:

| Compound | Substitution for Cocaine | Substitution for Methamphetamine | Substitution for MDMA |

| Butylone | Full substitution nih.gov | Full substitution nih.gov | Not explicitly stated |

| N-Ethylpentylone | Full substitution nih.gov | Full substitution nih.gov | Partial substitution (50%) nih.gov |

| Dimethylone | Partial substitution (67%) nih.gov | Full substitution nih.gov | Full substitution nih.gov |

| Dibutylone | Full substitution nih.gov | Full substitution nih.gov | Full substitution nih.gov |

Conditioned place preference (CPP) is a behavioral model used to evaluate the rewarding or aversive properties of a drug. nih.gov In this paradigm, an animal's preference for an environment previously paired with the drug is measured. A significant increase in time spent in the drug-paired environment is indicative of a rewarding effect. nih.gov

While specific CPP data for N-cyclohexyl Butylone is not available, studies on other synthetic cathinones have demonstrated their rewarding properties. For instance, mephedrone (B570743) has been shown to produce conditioned place preference. nih.gov Furthermore, a study using zebrafish demonstrated that pentylone and eutylone (B1425526) dose-dependently induced CPP, indicating their rewarding potential. nih.gov Given that butylone shares a similar mechanism of action with these compounds, it is expected that N-cyclohexyl Butylone would also induce conditioned place preference, suggesting it has rewarding properties and abuse potential.

Drug self-administration is considered the gold standard for assessing the reinforcing effects of a drug and its abuse liability. nih.gov In this model, animals learn to perform a specific action, such as pressing a lever, to receive an infusion of the drug. The willingness of an animal to work for the drug is a strong indicator of its reinforcing properties.

Although specific self-administration studies on N-cyclohexyl Butylone have not been reported, research on other synthetic cathinones provides strong evidence for their reinforcing effects. For example, mephedrone has been shown to maintain self-administration in rats. nih.gov Studies in rhesus monkeys have demonstrated that cathinones like methcathinone (B1676376) and MDPV are self-administered, with potencies and reinforcing effects comparable to or even greater than methamphetamine and cocaine. researchgate.net Given the shared pharmacological mechanisms, particularly the inhibition of dopamine reuptake, it is highly likely that N-cyclohexyl Butylone would also be self-administered by animals, indicating a significant potential for abuse and addiction. nih.gov

Metabolism and Biotransformation Research in in Vitro and Animal Systems

Elucidation of In Vitro Metabolic Pathways

In vitro studies, primarily using human liver microsomes (HLMs), are instrumental in identifying the primary metabolic routes of N-cyclohexyl Butylone (B606430). These studies have revealed several key transformation pathways. The primary phase I metabolic reactions include N-dealkylation, β-ketone reduction, aliphatic hydroxylation, and demethylenation. jfda-online.comnih.gov For instance, a study on various methylenedioxy-substituted synthetic cathinones, including butylone, using pooled human liver microsomes and cytosol, identified these as key metabolic pathways. jfda-online.comnih.gov

Cytochrome P450 (CYP) enzymes, a superfamily of proteins primarily found in the liver, are central to the phase I metabolism of a vast array of xenobiotics, including drugs and other foreign compounds. mdpi.comnih.gov These enzymes catalyze oxidative reactions that introduce or expose polar functional groups, thereby increasing the water solubility of the parent compound and facilitating its excretion. mdpi.com

For synthetic cathinones, specific CYP isoenzymes have been identified as key players in their metabolism. For example, studies on related designer drugs have shown the involvement of CYP2B6, CYP2C19, CYP2D6, and CYP3A4 in their O-dealkylation processes. nih.gov A study on the synthetic cannabinoid JWH-019 demonstrated that CYP1A2 was the highest contributor to its metabolism in the liver. mdpi.com While direct studies on N-cyclohexyl Butylone are limited, the metabolic pathways of structurally similar cathinones suggest that these CYP isoforms are likely involved in its biotransformation. drugsandalcohol.iecfsre.org

While CYPs are major contributors, other enzyme systems like Flavin-Monooxygenases (FMOs) and Monoamine Oxidases (MAOs) also play a role in the metabolism of certain compounds. nih.gov FMOs are involved in the oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds. MAOs are crucial in the metabolism of monoamine neurotransmitters and structurally related xenobiotics. The involvement of these enzymes in the metabolism of N-cyclohexyl Butylone specifically has not been extensively detailed in the available literature, but their known roles in metabolizing similar chemical structures suggest a potential contribution.

Phase II metabolic reactions involve the conjugation of the parent drug or its phase I metabolites with endogenous molecules, further increasing their polarity and facilitating excretion. researchgate.netfiveable.me The most common phase II reactions are glucuronidation and sulfation. drughunter.com

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the substrate. fiveable.medrughunter.com It is a major pathway for the elimination of many drugs and their metabolites. For synthetic cathinones, glucuronide conjugation has been identified as a significant metabolic pathway. jfda-online.com

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group to the substrate. researchgate.netfiveable.me

In vitro studies on related cathinones have confirmed the presence of glucuronide conjugates, highlighting the importance of this pathway. jfda-online.com For example, a study investigating the in vitro metabolism of nine methylenedioxy-substituted synthetic cathinones, including butylone, used uridine (B1682114) diphosphate (B83284) glucuronic acid to identify phase II metabolites. jfda-online.comnih.gov

Identification and Structural Characterization of Metabolites in Animal Biological Matrices

Animal studies, often using rats, provide valuable insights into the in vivo metabolism of N-cyclohexyl Butylone. These studies allow for the identification of metabolites in biological samples such as urine and blood. For the related synthetic cathinone (B1664624) PCYP, sixteen phase I metabolites and one phase II metabolite were identified in in vitro and in vivo rat models. mdpi.com The main metabolic reaction observed in rat urine was dihydroxylation on the pyrrolidine (B122466) ring, followed by other modifications. mdpi.com

Similarly, a study on mephedrone (B570743), another synthetic cathinone, in human volunteers led to the identification of six phase I and four phase II metabolites in urine. researchgate.net This suggests that a similar range and complexity of metabolites could be expected for N-cyclohexyl Butylone in animal models.

Comparative Metabolic Studies Across In Vitro Models and Animal Species

Comparative metabolic studies are essential for understanding species-specific differences in drug metabolism and for extrapolating in vitro findings to in vivo situations. nih.gov For example, the metabolism of testosterone (B1683101) trans-4-n-butylcyclohexyl carboxylate was found to differ between rat and cynomolgus monkey liver homogenates. nih.gov

The table below summarizes the key metabolic pathways and enzymes involved in the biotransformation of compounds structurally related to N-cyclohexyl Butylone, providing a likely metabolic profile for the compound itself.

| Metabolic Phase | Reaction Type | Enzymes/Pathways Involved | Observed in Related Compounds |

| Phase I | N-dealkylation | Cytochrome P450 (CYP) enzymes | Yes jfda-online.comnih.gov |

| β-ketone reduction | Carbonyl reductases | Yes jfda-online.comnih.gov | |

| Aliphatic hydroxylation | Cytochrome P450 (CYP) enzymes | Yes jfda-online.comnih.gov | |

| Demethylenation | Cytochrome P450 (CYP) enzymes | Yes jfda-online.comnih.gov | |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Yes jfda-online.commdpi.com |

| Sulfation | Sulfotransferases (SULTs) | Yes researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Analysis of Substituent Effects on the Amine Moiety on Pharmacological Activity

The nature of the substituent on the terminal amine group is a critical determinant of a synthetic cathinone's mechanism of action and potency. For N-cyclohexyl butylone (B606430), the amine is a secondary amine bearing a bulky, non-aromatic cyclohexyl group.

General SAR principles for cathinones indicate that the size and nature of the N-substituent significantly influence activity. While primary and N-methyl secondary amines often result in compounds that act as monoamine releasers, increasing the bulk of the N-substituent tends to shift the pharmacological profile towards that of a reuptake inhibitor. researchgate.net Research suggests that optimal potency and selectivity for dopamine (B1211576) reuptake inhibition are often associated with a tertiary amine (like the pyrrolidine (B122466) ring in MDPV) or a bulky secondary amine, particularly when paired with an extended α-side chain. nih.gov

The cyclohexyl group in N-cyclohexyl butylone represents such a bulky substituent. This feature suggests that the compound is more likely to function as a monoamine transporter inhibitor rather than a substrate-type releaser. researchgate.netresearchgate.net Fairly bulky substituents on the terminal amine of cathinone (B1664624) are generally accommodated by the transporters but may decrease the potency compared to smaller alkyl groups. nih.gov The presence of the cyclohexyl group is a key structural feature that distinguishes it from cathinones like mephedrone (B570743) or methylone, which have smaller N-methyl groups and exhibit mixed releaser/reuptake inhibitor properties. dovepress.com

Impact of Alpha-Carbon Substitutions on Transporter Selectivity and Potency

The alkyl chain attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group) plays a crucial role in modulating the potency and selectivity of cathinone derivatives at monoamine transporters. nih.gov N-cyclohexyl butylone, as its name implies, is derived from butylone, meaning it possesses an ethyl group at the α-carbon position of the propan-1-one backbone. cfsre.org

Systematic studies of cathinone analogues have demonstrated a clear trend: increasing the length of the α-carbon chain generally enhances affinity and potency at DAT and NET. nih.govelsevierpure.com For instance, within the α-pyrrolidinophenone series, potency at DAT increases progressively as the α-substituent is lengthened from methyl (α-PPP) to ethyl (α-PBP), propyl (α-PVP), and butyl (α-PHP). nih.gov A QSAR study specifically identified that potency for DAT reuptake inhibition is significantly correlated with the "size" (volume and lipophilicity) of the α-substituent. nih.gov

The α-ethyl group of N-cyclohexyl butylone, when compared to the α-methyl group of its analogue N-cyclohexyl methylone, would be predicted to confer higher potency as a DAT inhibitor. nih.govnih.gov Conversely, eliminating the α-alkyl group altogether results in a dramatic decrease in potency. nih.gov Studies on cathinones with very large α-substituents, such as a cyclohexyl group directly at the alpha position (e.g., 2-cyclohexyl-2-(methylamino)-1-phenylethanone or MACHP), have shown these compounds can possess rewarding properties and affect dopaminergic activity, indicating that bulky α-substitutions are tolerated by the dopamine transporter. researchgate.net Therefore, the α-ethyl moiety in N-cyclohexyl butylone is a key contributor to its presumed activity as a potent DAT inhibitor.

| Compound | α-Carbon Substituent | DAT Affinity (Ki in µM) |

| α-PPP | Methyl | 1.29 |

| α-PBP | Ethyl | 0.145 |

| α-PVP | Propyl | 0.0222 |

| α-PHP | Butyl | 0.016 |

Data sourced from Eshleman et al., showing increased DAT affinity with longer α-carbon chains in α-pyrrolidinophenones. nih.gov

Stereochemical Influences on Molecular Interaction and Biological Action

Like many psychoactive substances, synthetic cathinones possess a chiral center at the α-carbon, meaning they can exist as two non-superimposable mirror images (enantiomers), typically denoted as (S) and (R). nih.gov Stereochemistry can have a profound impact on pharmacological activity, as one enantiomer often fits more precisely into the binding site of a transporter or receptor, resulting in higher potency. nih.govresearchgate.net

For cathinone itself, the naturally occurring form is S-(-)-cathinone, which is more potent as a stimulant than R-(+)-cathinone. nih.gov This stereoselectivity is a recurring theme in cathinone SAR. In the case of potent reuptake inhibitors like MDPV and pyrovalerone, the S-isomers are substantially more potent—often over 100-fold—than their corresponding R-enantiomers at the dopamine transporter. nih.gov

N-cyclohexyl butylone possesses a chiral center at the C2 position. researchgate.net While specific empirical data on the differential activity of the (S) and (R) enantiomers of N-cyclohexyl butylone is not widely available, based on the established SAR of related cathinones, it is highly probable that its biological action is stereoselective. nih.gov The (S)-enantiomer would be predicted to be the more potent eutomer, consistent with the broader class of cathinone-based dopamine reuptake inhibitors. nih.gov

Examination of Aromatic Ring Modifications and Their Effect on Receptor/Transporter Binding Profiles

Modifications to the aromatic (phenyl) ring of the cathinone scaffold are a common strategy to alter pharmacological properties, including potency and transporter selectivity. acs.org N-cyclohexyl butylone features a 3,4-methylenedioxy group fused to the phenyl ring, a hallmark of the "-ylone" family of cathinones (e.g., methylone, butylone, pentylone). cfsre.orgdrugsandalcohol.ie

The addition of a 3,4-methylenedioxy moiety generally influences transporter binding. In some series, this addition can increase binding affinity but may have little effect on the potency for uptake inhibition. nih.gov However, a more consistent effect of this and other para-substitutions on the phenyl ring is a shift in selectivity toward the serotonin (B10506) transporter (SERT). frontiersin.org For example, while many cathinones are more potent at DAT and NET, the presence of a 3,4-methylenedioxy group can increase SERT activity, potentially leading to more mixed-action stimulant profiles with empathogenic characteristics. nih.govresearchgate.net

In contrast, substitutions at other positions or the replacement of the phenyl ring with other aromatic systems, like thiophene, can significantly decrease affinity and potency. nih.gov The 3,4-methylenedioxy ring in N-cyclohexyl butylone is therefore expected to not only contribute to its binding at DAT and NET but also to confer significant activity at SERT, differentiating its profile from non-ring-substituted analogues.

| Compound Pair | Aromatic Ring | Effect of 3,4-methylenedioxy group |

| α-PPP vs. 3,4-MDPPP | Unsubstituted vs. 3,4-methylenedioxy | Did not change affinity or potency at DAT. nih.gov |

| α-PBP vs. 3,4-MDPBP | Unsubstituted vs. 3,4-methylenedioxy | Increased affinity but had little effect on potency at DAT. nih.gov |

Data sourced from Eshleman et al. nih.gov

Application of Computational Chemistry and In Silico Prediction Models in SAR/QSAR

In recent years, computational chemistry and in silico modeling have become invaluable tools for predicting the pharmacological and toxicological properties of new psychoactive substances, including synthetic cathinones like N-cyclohexyl butylone. mdpi.comresearchgate.netresearchgate.net These methods allow researchers to build predictive QSAR models and simulate the docking of molecules into the binding sites of transporters, providing insights into the molecular basis of their activity. mdpi.comnih.gov

In silico approaches can be used to:

Predict Binding Affinity: QSAR models can correlate physicochemical properties (e.g., lipophilicity, molecular volume, electronic properties) with biological activity, such as the inhibition constant (Ki) at monoamine transporters. researchgate.net For cathinones, models have shown that properties related to the size of the α- and N-substituents are key predictors of DAT inhibition. nih.gov

Model Transporter-Ligand Interactions: Molecular docking studies can generate hypothetical binding poses of cathinone analogues within the active sites of DAT, NET, and SERT. mdpi.com These models help explain SAR observations, such as why bulky N-substituents favor reuptake inhibition over substrate release or how stereochemistry influences binding. For instance, docking studies have helped identify key amino acid residues in the transporter that interact with different parts of the cathinone molecule. nih.gov

Prioritize and Assess Risk: Given the rapid emergence of new synthetic cathinones, in silico methods are used to prioritize compounds for further toxicological and pharmacological evaluation based on their predicted activity and potential for harm. researchgate.netresearchgate.net A study on N-cyclohexyl pentylone (B609909), a close analogue of N-cyclohexyl butylone, utilized in silico approaches as part of its initial characterization. researchgate.net

These computational tools complement experimental data, allowing for a more rapid and resource-efficient way to understand the SAR of novel compounds and anticipate their likely pharmacological effects. nih.gov

Analytical and Forensic Research Methodologies

Development and Validation of Advanced Analytical Techniques for Detection and Identification

Chromatographic-Mass Spectrometric Methods (GC-MS, LC-MS/MS) for Forensic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone techniques in the forensic analysis of synthetic cathinones. researchgate.net GC-MS is frequently employed for the analysis of seized drug materials and can help in the initial identification of compounds. researchgate.netaekwien.at For instance, the presence of cyclohexylamine (B46788) as a minor impurity, detected by GC-MS, can support the proposed structure of an N-cyclohexyl analogue. researchgate.net

LC-MS/MS, particularly when coupled with high-resolution mass spectrometry (HRMS), offers enhanced specificity and sensitivity, making it suitable for complex matrices. oup.comcfsre.org A study detailing the characterization of N-cyclohexyl Butylone (B606430) utilized Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for its analysis. cfsre.org The identification was confirmed by comparing the retention time and mass spectral data of the analyte with that of a purchased reference standard. cfsre.org The development of a novel toxicological assay using liquid chromatography-tandem quadrupole mass spectrometry (LC-QQQ-MS) has been validated for the quantification of N-cyclohexyl butylone and other related synthetic cathinones. cfsre.org This method allows for chromatographic resolution from isomeric variants. oup.comcfsre.org

The table below outlines typical parameters used in the LC-QTOF-MS analysis of N-cyclohexyl Butylone. cfsre.org

| Parameter | Value |

| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase A | Ammonium (B1175870) formate (B1220265) (10 mM, pH 3.0) |

| Mobile Phase B | Methanol/acetonitrile (B52724) (50:50) |

| Flow Rate | 0.4 mL/min |

| Gradient | Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min |

| Column Oven Temperature | 30 °C |

| Injection Volume | 10 µL |

| TOF MS Scan Range | 100-510 Da |

| Collision Energy | Spread (35±15 eV) |

| MS/MS Scan Range | 50-510 Da |

| Retention Time | ~6.23 min |

Application of High-Resolution Mass Spectrometry for Trace Detection in Complex Matrices

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the screening and identification of NPS in various biological samples. researchgate.net Its ability to provide accurate mass measurements is crucial for determining the elemental composition of unknown compounds. secyta.es This is particularly useful in the structural elucidation of new substances like N-cyclohexyl Butylone. secyta.es HRMS allows for both targeted and non-targeted screening, which is essential for keeping analytical methods updated as new psychoactive substances continuously emerge. researchgate.net In a non-targeted approach, software algorithms identify peaks, and initial identifications are based on comparison to reference standard data. researchgate.net For remaining unknown peaks, in silico and literature data are used for tentative identification. researchgate.net

Research and Development of Analytical Reference Standards for Forensic Applications

The availability of certified analytical reference standards is critical for the definitive identification and quantification of new psychoactive substances in forensic laboratories. caymanchem.combiomol.comevitachem.comcaymanchem.com Organizations like Cayman Chemical provide analytical reference standards for N-cyclohexyl Butylone (hydrochloride), categorized as a cathinone (B1664624), for research and forensic applications. caymanchem.comcaymanchem.com These standards are essential for validating analytical methods and ensuring the accuracy of results. cfsre.org The forensic community relies on the timely availability of these standards to keep pace with the emergence of new drugs. biomol.com

Qualitative and Quantitative Analytical Procedures for Seized Materials and Non-Human Biological Samples

Forensic laboratories employ a range of analytical techniques for the qualitative and quantitative analysis of seized materials containing N-cyclohexyl Butylone. These materials can include powders, crystalline substances, and plant-like material. aekwien.at The identification process often involves a combination of GC-MS and LC-QTOF-MS, with confirmation against an acquired reference material. aekwien.atcfsre.org

In addition to seized materials, the analysis of non-human biological samples is crucial for toxicological investigations. A liquid chromatography-tandem quadrupole mass spectrometry (LC-QQQ-MS) method has been developed and validated for the quantification of N-cyclohexyl butylone and five other synthetic cathinones in various biological matrices. cfsre.org This method demonstrates the capability to analyze these compounds in postmortem forensic cases. oup.comcfsre.org

The table below summarizes the findings from the analysis of N-cyclohexyl Butylone in different sample types.

| Sample Type | Analytical Technique(s) | Key Findings |

| Drug Material | GC-MS, LC-QTOF-MS | Positive identification based on retention time and mass spectral data compared to a reference standard. cfsre.org |

| Plant-Like Material, White Crystalline Powder, Beige Powder, Rocks | GC-MS, LC-QTOF-MS | Identification confirmed in comparison to acquired reference material. aekwien.at |

| Yellow Square Tablet, Crystal Powder | GC-MS, NMR | Analytical confirmation of N-cyclohexyl butylone in samples acquired as MDMA. aekwien.at |

| Postmortem Biological Samples | LC-QQQ-MS | Validated method for quantification. cfsre.org |

Integration of Chemometric Approaches in Forensic Analytical Methodologies

Chemometric approaches, such as partial least squares discriminant analysis (PLS-DA), are being developed to aid in the identification of new psychoactive substances. researchgate.net These multivariate statistical methods can be applied to data from techniques like attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) to classify NPS and discriminate them from other substances. researchgate.net While direct research on the application of chemometrics specifically to N-cyclohexyl Butylone is not extensively documented, the principles are applicable to the broader class of synthetic cathinones. This approach could be valuable for rapid screening and tentative identification in laboratories. researchgate.net

Research into Portable and Decentralized Detection Technologies

The development of portable and decentralized detection technologies is an ongoing area of research in forensic science. The goal is to enable rapid, on-site screening of suspected substances. While specific research into portable devices for the detection of N-cyclohexyl Butylone is not yet widely published, the development of such technologies for controlled and psychoactive substances, in general, is an active field. drugsandalcohol.ie These technologies could potentially be adapted in the future for the field detection of emerging synthetic cathinones.

Emerging Research Areas and Future Directions

Trends in the Emergence and Structural Diversification of Novel Cathinones

The market for synthetic cathinones is characterized by its rapid pace of innovation, with clandestine chemists continually modifying chemical structures to create new derivatives. mdpi.com This structural diversification is a primary trend, aiming to circumvent legal controls placed on previously identified compounds. mdpi.comnih.gov

Synthetic cathinones are β-keto analogues of amphetamine, and their structure can be easily modified in several key areas: the aromatic ring, the aliphatic side chain, and the terminal amino group. acs.orgresearchgate.net These modifications have led to the classification of cathinones into various subclasses, including N-alkyl cathinones and 3,4-methylenedioxy-N-alkyl cathinones. nih.gov N-cyclohexyl Butylone (B606430) falls into the latter category, representing a modification where a cyclohexyl group is attached to the nitrogen atom. cfsre.orgcfsre.org

The emergence of these new substances is a persistent issue. nih.govnih.gov For instance, a 2022 review identified 29 synthetic cathinones that were detected for the first time between early 2019 and mid-2022. nih.govresearchgate.net This highlights the continuous evolution of the market, where once-popular compounds are replaced by new, structurally similar analogs. nih.govresearchgate.net This trend is not slowing, with bibliometric analyses showing a dramatic increase in scientific publications on cathinones after 2011, indicating growing research interest in response to their proliferation. tandfonline.com The goal of this diversification is often to create "legal highs" or "research chemicals" that mimic the effects of controlled substances like cocaine or MDMA but are not yet explicitly illegal. mdpi.comdovepress.com

Structure-activity relationship (SAR) studies are crucial in understanding these trends, as they aim to correlate changes in the chemical scaffold with pharmacological effects. acs.orgresearchgate.net Key structural features, such as the nature of the terminal amine (like the cyclohexyl group in N-cyclohexyl Butylone), the length of the α-substituent, and aromatic substitutions, are known to significantly impact the compound's action at monoamine transporters. researchgate.net

Research on Less Characterized or Newly Appearing Cathinone (B1664624) Analogs

N-cyclohexyl Butylone (also known as Cybutylone) is a prime example of a less characterized, newly appearing cathinone analog. cfsre.orgcaymanchem.com It is classified as a novel stimulant and a substituted cathinone, structurally related to butylone. cfsre.orgcfsre.org While Butylone is a Schedule I substance in the United States, N-cyclohexyl Butylone is not explicitly scheduled, making it a subject of interest for forensic monitoring programs. cfsre.orgcfsre.org

Initial research on N-cyclohexyl Butylone has focused on its fundamental identification and characterization. The Center for Forensic Science Research & Education (CFSRE) first reported on it in June 2022, providing crucial analytical data to the scientific community. cfsre.orgcfsre.org This characterization is essential for forensic laboratories to be able to identify the compound in seized materials. A 2023 study detailed the comprehensive characterization of N-cyclohexyl Butylone using a combination of gas chromatography-mass spectrometry (GC-MS), liquid chromatography-high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and Fourier-transformed infrared (FTIR) spectroscopy. fao.org

The research on such new analogs is often reactive, following their detection in the illicit market. nih.gov Many newly emerged cathinone derivatives, like N-cyclohexyl Butylone, are structurally similar analogs of more well-known compounds. nih.gov For example, N-cyclohexyl Butylone is an analog of butylone and is structurally similar to N-cyclohexyl methylone. cfsre.orgcfsre.org Due to the limited availability of comprehensive pharmacological and toxicological data on these new entities, researchers often rely on knowledge from SAR studies of related compounds to make initial predictions about their potential effects. nih.govfao.org

| Property | Data | Source |

|---|---|---|

| Chemical Name | 1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one | cfsre.org |

| Molecular Formula | C₁₇H₂₃NO₃ | cfsre.orgnih.gov |

| Molecular Weight | 289.4 g/mol | cfsre.orgnih.gov |

| Monoisotopic Mass | 289.16779360 Da | nih.gov |

| Synonyms | Cybutylone, 3,4-Methylenedioxy-α-Cyclohexylaminobutiophenone | cfsre.org |

| Classification | Substituted Cathinone, Novel Stimulant | cfsre.org |

Methodological Advancements in the Detection and Characterization of NPS

The constant influx of NPS, each with a unique chemical structure, presents a significant challenge for forensic toxicology and analytical chemistry. nih.govoup.com Consequently, there has been a major focus on advancing analytical methodologies to reliably identify and characterize these compounds. nih.govrti.org

A range of analytical techniques are employed, each with its own strengths. oup.com Hyphenated mass spectrometric techniques are considered indispensable tools in this field. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): A foundational technique in forensic labs, GC-MS is particularly useful for comprehensive screening due to large reference libraries of mass spectra. oup.comnih.gov The CFSRE used GC-MS for the initial identification of N-cyclohexyl Butylone. cfsre.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This method, especially when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), has become increasingly vital. nih.govchromatographyonline.com LC-based methods offer high sensitivity and are suitable for a vast array of NPS with diverse physicochemical properties, often allowing for detection at very low concentrations (pg/mg). nih.govchromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers provide highly accurate mass measurements. This capability is crucial for identifying unknown compounds like N-cyclohexyl Butylone, as it allows for the determination of the elemental composition from the exact mass. cfsre.orgfao.org

Nuclear Magnetic Resonance (NMR) and Fourier-Transformed Infrared (FTIR) Spectroscopy: While MS techniques are powerful for identification, NMR is the gold standard for elucidating the precise chemical structure of a new compound, confirming the connectivity of atoms. fao.org FTIR provides information about the functional groups present in the molecule. fao.org Both were used to definitively characterize N-cyclohexyl Butylone. fao.org

These advancements are critical for keeping pace with the structural diversification of cathinones. As new analogs appear, reference standards and spectral data may not be available, making technologies like HRMS and NMR essential for de novo structure elucidation. fao.orgnih.gov

| Technique | Primary Application in NPS Analysis | Reference |

|---|---|---|

| GC-MS | Screening and identification against spectral libraries. | oup.comnih.gov |

| LC-MS/MS | Sensitive and specific detection and quantification in complex matrices. | nih.govchromatographyonline.com |

| LC-HRMS (e.g., LC-QTOF) | Identification of unknown compounds by determining accurate mass and elemental composition. | fao.orgrti.org |

| NMR | Definitive structure elucidation of novel compounds. | fao.org |

| FTIR | Identification of functional groups within the molecule. | fao.org |

Interdisciplinary Research Approaches in Forensic Science and Chemical Biology

Addressing the challenges posed by NPS like N-cyclohexyl Butylone requires a move beyond traditional casework and embraces interdisciplinary research. nih.gov The modern drug landscape necessitates collaboration between forensic science, which focuses on the identification and analysis of substances, and fields like chemical biology and computational toxicology, which explore the biological actions of these compounds. nih.govnpa.go.jp

Early warning systems (EWS) are a prime example of this interdisciplinary approach. Programs like NPS Discovery at the CFSRE collaborate with law enforcement, public health, and criminal justice agencies to rapidly identify emerging drugs from forensic casework and disseminate this information. cfsre.orgcfsre.org This allows for real-time action and provides the samples needed for further research. cfsre.org

A significant trend is the use of in silico (computational) methods to support traditional analytical work. fao.org In the characterization of N-cyclohexyl Butylone, in silico tools were used to predict its pharmacological and toxicological properties based on its structure, suggesting it likely has stimulant effects similar to MDMA. fao.org This approach helps to prioritize which of the many emerging NPS may pose the greatest public health risk, guiding further in-depth pharmacological studies.

This synergy between disciplines is vital:

Forensic Science provides the real-world data, identifying new substances appearing on the street and tracking their prevalence. nih.govcfsre.org

Analytical Chemistry develops the robust methods needed for unambiguous identification. nih.govnih.gov

Chemical Biology and Pharmacology investigate the mechanisms of action, helping to understand the potential for abuse and harm. nih.govnih.gov

Computational Toxicology offers predictive models that can accelerate the assessment of new analogs. fao.org

By integrating these fields, the scientific community can move from a reactive to a more proactive stance, anticipating trends and providing the evidence base needed for effective public health and policy responses to the ever-changing NPS market. tandfonline.comnih.gov

Q & A

Basic: How can researchers confirm the identity of N-cyclohexyl Butylone (hydrochloride) in a synthetic or biological sample?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Use a reference standard (e.g., Cayman Chemical Batch 0628328-6) to match retention time (±0.1 min) and mass spectral data. Key fragments include the protonated ion (e.g., 222.1122 Da) and prominent fragment ions (e.g., 174.0891 Da) .

- Cross-validate with high-resolution mass spectrometry (HRMS) for accurate mass-to-charge ratios. Ensure spectral library alignment (e.g., NIST or in-house databases) to rule out structural analogs .

Basic: What are the recommended safety protocols for handling N-cyclohexyl Butylone (hydrochloride) in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms due to risks of skin/eye irritation (GHS Category 2/2A) .

- Storage: Store in airtight containers at –20°C, away from light and moisture. Label containers with GHS hazard pictograms (exclamation mark for acute toxicity) and CAS number (e.g., 17762-90-2) .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced: What metabolic pathways have been identified for N-cyclohexyl Butylone (hydrochloride), and how can they be studied in vitro?

Methodological Answer:

- In vitro Hepatic Models: Use human liver microsomes (HLM) to study phase I metabolism. Monitor N-demethylation (a primary pathway) via LC-HRMS, comparing metabolites like butylone (M4) against reference standards. Incubation conditions: 37°C, NADPH-regenerating system, 60-min time course .

- Data Interpretation: Track metabolite formation kinetics (e.g., Michaelis-Menten parameters). Cross-reference with structurally related compounds (e.g., methylone) to predict metabolic stability or toxicity .

Advanced: How should researchers validate analytical methods for quantifying N-cyclohexyl Butylone (hydrochloride) in complex matrices?

Methodological Answer:

- Validation Parameters:

- Linearity: Calibration curves (1–1000 ng/mL) with R² > 0.98.

- Limit of Detection (LOD): ≤1 ng/mL via signal-to-noise ratio (S/N ≥ 3).

- Precision/Accuracy: Intra-/inter-day CV < 15%, recovery 85–115% .

- Matrix Effects: Test ion suppression/enhancement in biological fluids (e.g., plasma) using post-column infusion. Normalize with stable isotope-labeled internal standards (e.g., deuterated analogs) .

Advanced: What methodologies are available for resolving and characterizing stereoisomers of N-cyclohexyl Butylone (hydrochloride)?

Methodological Answer:

- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak® IG-3) with mobile phases like hexane:isopropanol (90:10). Monitor enantiomer separation via UV/VIS or MS detection .

- Spectroscopic Confirmation: Pair with Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) to assign absolute configurations. Validate against density functional theory (DFT) calculations for stereochemical accuracy .

Advanced: How can researchers address contradictory data in metabolic or pharmacokinetic studies of N-cyclohexyl Butylone (hydrochloride)?

Methodological Answer:

- Reproducibility Checks: Replicate experiments across independent labs using standardized protocols (e.g., HLM incubation conditions ).

- Data Harmonization: Apply multivariate analysis (e.g., PCA) to identify variables (e.g., enzyme batch, incubation time) causing discrepancies.

- Cross-Species Comparisons: Test metabolites in rodent vs. human hepatocytes to clarify species-specific metabolism .

Basic: What are the stability considerations for N-cyclohexyl Butylone (hydrochloride) under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store aliquots at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via LC-MS, focusing on hydrolysis byproducts (e.g., loss of cyclohexyl group).

- Lyophilization: For long-term storage (>1 year), lyophilize in amber vials under argon to prevent oxidation .

Advanced: How can researchers quantify trace levels of N-cyclohexyl Butylone (hydrochloride) in biological matrices (e.g., serum, urine)?

Methodological Answer:

- Sample Preparation: Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis® MCX). Elute with 2% ammonium hydroxide in methanol .

- Instrumentation: LC-HRMS (Q-TOF or Orbitrap) in positive ionization mode. Use parallel reaction monitoring (PRM) for targeted quantification .

- Quality Control: Include blank matrices and spiked controls to monitor carryover and matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.